molecular formula C12H16O B3174124 3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene CAS No. 951893-94-0

3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene

Cat. No.: B3174124
CAS No.: 951893-94-0
M. Wt: 176.25 g/mol
InChI Key: GTRXCKBYDXGDIY-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene is an organic compound with a complex structure. It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a propene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxy-2-methylphenol with an appropriate alkyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-methoxy-2-methylbenzaldehyde or 4-methoxy-2-methylbenzoic acid.

    Reduction: Formation of 3-(4-methoxy-2-methylphenyl)-2-methylpropanol.

    Substitution: Formation of 4-bromo-2-methyl-3-(4-methoxyphenyl)-2-methyl-1-propene.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the methoxy and methyl groups on the phenyl ring influence the reactivity and orientation of the substituents. Additionally, the propene chain can participate in various addition reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-methylphenylboronic acid
  • 3-(4-Methoxy-2-methylphenyl)propanal
  • 4-Methoxy-2-methylphenyl isocyanate

Uniqueness

3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene is unique due to its specific structural arrangement, which imparts distinct reactivity patterns compared to similar compounds. The presence of both methoxy and methyl groups on the phenyl ring, along with the propene chain, allows for a diverse range of chemical transformations and applications.

Properties

IUPAC Name

4-methoxy-2-methyl-1-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(2)7-11-5-6-12(13-4)8-10(11)3/h5-6,8H,1,7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRXCKBYDXGDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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